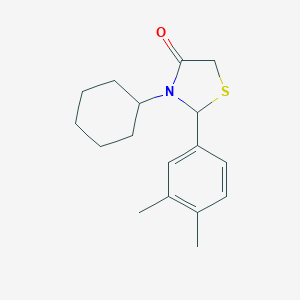
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, also known as TZD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The exact mechanism of action of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one leads to the activation of various genes involved in glucose uptake and metabolism, as well as the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antitumor and antiviral effects, which make it a potential candidate for the treatment of various types of cancer and viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, one of the main limitations of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for research involving 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One area of research could involve the development of new synthetic methods for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Additionally, research could focus on the development of new derivatives of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one with improved biological activities. Furthermore, research could focus on the development of new applications for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
Synthesis Methods
The synthesis of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves the condensation of cyclohexanone, 3,4-dimethylbenzaldehyde, and thiourea in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization.
Scientific Research Applications
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have antitumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
properties
Molecular Formula |
C17H23NOS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NOS/c1-12-8-9-14(10-13(12)2)17-18(16(19)11-20-17)15-6-4-3-5-7-15/h8-10,15,17H,3-7,11H2,1-2H3 |
InChI Key |
OJKXLBNLQXLUCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)

![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
